Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]-
Overview
Description
Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- is an organic compound with the molecular formula C20H27OPThis compound is characterized by the presence of a phosphine oxide group and two 4-tert-butylphenyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- can be synthesized through various methods. One common synthetic route involves the reaction of 4-tert-butylphenylboronic acid with triphenylphosphine in an organic solvent. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphine oxides, while substitution reactions can produce a variety of substituted phosphine oxides .
Scientific Research Applications
Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- has numerous applications in scientific research:
Mechanism of Action
The mechanism by which phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- exerts its effects involves its ability to form stable complexes with transition metals. These complexes can participate in various catalytic cycles, enhancing reaction rates and selectivity. The phosphine oxide group plays a crucial role in stabilizing the transition state and facilitating electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphine oxide: This compound has similar structural features but with additional tert-butyl groups, leading to different reactivity and applications.
Bis(4-tert-butylphenyl)phosphine: Lacks the oxide group, resulting in different chemical properties and uses.
Uniqueness
Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]- is unique due to its specific combination of tert-butylphenyl groups and a phosphine oxide group. This structure imparts distinct chemical properties, making it valuable in various catalytic and synthetic applications .
Properties
IUPAC Name |
bis(4-tert-butylphenyl)-oxophosphanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26OP/c1-19(2,3)15-7-11-17(12-8-15)22(21)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQIAVPVRXPZJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26OP+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627792 | |
Record name | Bis(4-tert-butylphenyl)(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326921-37-3 | |
Record name | Bis(4-tert-butylphenyl)(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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